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Compound of Interest

Compound Name: 2-Aminodiphenylamine

Cat. No.: B160148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Aminodiphenylamine (CAS No. 534-85-0), also known as N-phenyl-o-phenylenediamine. The
information is tailored for professionals in research and development who require detailed
spectral information and experimental context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-
Aminodiphenylamine.

1H NMR Spectroscopy Data

Proton NMR provides information on the chemical environment of hydrogen atoms within the
molecule. The aromatic protons and the amine protons show distinct chemical shifts.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b160148?utm_src=pdf-interest
https://www.benchchem.com/product/b160148?utm_src=pdf-body
https://www.benchchem.com/product/b160148?utm_src=pdf-body
https://www.benchchem.com/product/b160148?utm_src=pdf-body
https://www.benchchem.com/product/b160148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter 1H NMR Data (399.65 MHz) 1H NMR Data (89.56 MHz)
Solvent CDCls CDCls
Proton Assignment Shift (ppm) Shift (ppm)
Aromatic Protons 7.186 7.19
Aromatic Protons 7.095 7.09
Aromatic Protons 7.000 6.99
Aromatic Protons 6.804 6.83 - 6.69
Aromatic Protons 6.77 6.70
Aromatic Protons 6.74

Aromatic Protons 6.711

Secondary Amine (NH) 5.15 4.18
Primary Amine (NH2) 3.70

13C NMR Spectroscopy Data

While experimental 13C NMR spectral data with specific peak assignments for 2-
Aminodiphenylamine is not readily available in public databases, the expected chemical shifts
can be inferred based on its structure. Aromatic carbons typically appear in the 110-150 ppm
range. The carbons bonded to nitrogen atoms will be deshielded and appear at the lower field
end of this range.

Experimental Protocols: NMR

e 'H NMR (399.65 MHz): A sample of 0.043 g of 2-Aminodiphenylamine was dissolved in 0.5
ml of deuterated chloroform (CDCls)[1].

e 'H NMR (89.56 MHz): A sample of 0.042 g of 2-Aminodiphenylamine was dissolved in 0.5
ml of deuterated chloroform (CDCls)[1].

e 13C NMR: Spectra have been recorded by sources such as Aldrich Chemical Company, Inc.,
though specific experimental parameters and peak lists are not publicly detailed[2].
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2-Aminodiphenylamine by
measuring the absorption of infrared radiation.

Key IR Absorption Bands

Specific experimental IR peak lists for 2-Aminodiphenylamine are not detailed in the
searched resources. However, based on the presence of primary and secondary amine groups
and aromatic rings, the following characteristic absorption bands are expected:

Vibrational Mode Expected Wavenumber (cm~1)
N-H Stretch (Primary Amine) 3500 - 3300 (two bands)

N-H Stretch (Secondary Amine) 3500 - 3300 (one band)
Aromatic C-H Stretch 3100 - 3000

N-H Bend (Primary Amine) 1650 - 1580

Aromatic C=C Bending 1600 - 1475

Aromatic C-N Stretch 1335 - 1250

Aromatic C-H Bending (Out-of-plane) 900 - 675

Experimental Protocols: IR
Several technigues have been used to obtain IR spectra of 2-Aminodiphenylamine[2]:

o Attenuated Total Reflectance (ATR)-IR: The spectrum was obtained using a Bruker Tensor
27 FT-IR spectrometer. The sample was from Alfa Aesar, Thermo Fisher Scientific[2].

o FTIR (Film): The spectrum was obtained from a sample prepared as a film. The source of the
sample was Calbiochem, Los Angeles, California[2].

o Vapor Phase IR: The spectrum was acquired using a DIGILAB FTS-14 instrument[2].

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and is particularly sensitive to conjugated systems like the aromatic rings in 2-
Aminodiphenylamine.

UV-Vis Absorption Maxima (Amax)

The position of the maximum absorption is solvent-dependent, showing a slight red-shift
(bathochromic shift) with increasing solvent polarity.

Solvent Amax (nm)
Cyclohexane 288

Acetonitrile 294

Methanol 296

Ethanol 280 - 320 (range)

Experimental Protocols: UV-Vis

The UV-Vis spectra are typically recorded by dissolving the 2-Aminodiphenylamine sample in
a suitable UV-grade solvent, such as methanol, and measuring the absorbance across a range
of wavelengths.

Visualized Workflows and Pathways
Synthesis of 2-Aminodiphenylamine

A primary route for the synthesis of 2-Aminodiphenylamine is the catalytic reductive
amination of a nitrodiphenylamine precursor.

Caption: A simplified diagram illustrating the synthesis of 2-Aminodiphenylamine via catalytic
reduction.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a compound like 2-Aminodiphenylamine using
multiple spectroscopic techniques.
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Caption: A workflow diagram for the spectroscopic characterization of 2-Aminodiphenylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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